N-(4-ethoxyphenyl)-2-ethylhexanamide
Description
N-(4-Ethoxyphenyl)-2-ethylhexanamide is a substituted amide characterized by a 4-ethoxyphenyl group linked to a 2-ethylhexanamide backbone. The compound is synthesized via reactions involving 2-ethylhexanoyl chloride and 4-ethoxyaniline derivatives under controlled conditions, as suggested by analogous synthesis pathways in .
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-8-13(5-2)16(18)17-14-9-11-15(12-10-14)19-6-3/h9-13H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
XQBOUMHWPBRVEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ethoxyphenyl-Based Amides
N-(4-Ethoxyphenyl)acetamide
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Key Differences :
- Simpler acetamide backbone (vs. 2-ethylhexanamide).
- Lacks the branched ethylhexyl chain, reducing lipophilicity.
- Applications : Often used as an intermediate in organic synthesis and pharmaceutical research.
N-(4-Ethoxyphenyl)-2-thiophenecarboxamide
Methoxyphenyl Analogs
N-(4-Methoxyphenyl)-2-ethylhexanamide
- Molecular Formula: C₁₅H₂₃NO₂
- Molecular Weight : 249.35 g/mol (inferred).
- Key Differences :
N-(4-Methoxyphenyl)-2-(4-methylbenzylidene)hydrazinylacetamide
Data Table: Comparative Properties of Selected Analogs
Research Findings and Functional Implications
- Lipophilicity : The 2-ethylhexanamide backbone in this compound confers greater membrane permeability compared to simpler acetamides.
- Electronic Effects : Ethoxy and methoxy substituents modulate electron density on the aromatic ring, influencing reactivity in electrophilic substitution (e.g., nitration, halogenation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
